(3,6-二氧代环己-1,4-二烯-1-基)甲基 3-甲基丁酸酯

描述

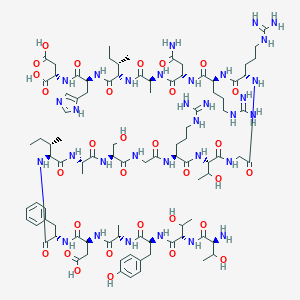

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, also known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

The exact mass of the compound (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构分析

该化合物的晶体结构已被研究 . 该研究提供了有关该化合物物理和化学性质的宝贵信息,这些信息在各种科学应用中可能很有用 .

治疗诊断前药开发

该化合物已用于治疗诊断前药的开发 . 治疗诊断前药是一种药物,它将治疗和诊断功能结合在一个药物中。 这使得可以同时治疗和监测疾病 .

酶指导的前蛋白治疗药物活化

该化合物已用于酶指导的前蛋白治疗药物活化 . 这涉及使用酶来激活前药,前药是药物的非活性形式,在体内转化为活性形式 .

其他化合物的合成

该化合物可用于合成其他化合物 . 例如,它已用于合成3-甲基-3-(2,4,5-三甲基-3,6-二氧代环己-1,4-二烯-1-基)丁酸 .

化学反应中的电子受体

作用机制

Blattellaquinone, also known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is a fascinating compound with a unique mechanism of action. This compound plays a crucial role in the world of insects, particularly in the German cockroach, Blattella germanica .

Target of Action

The primary target of Blattellaquinone is the male German cockroach . It is secreted by female cockroaches to attract males . The compound acts as a sex pheromone, luring male cockroaches towards the females .

Mode of Action

Blattellaquinone interacts with the olfactory receptors of male German cockroaches . Upon detection, it triggers a characteristic courtship behavior in the males . This behavior includes a rotation of the male’s body, turning away from the female, thereby exposing tergal glands . The glandular secretion stimulates the female to mount the male and feed, thus positioning her appropriately for copulation .

Biochemical Pathways

It is believed that the compound is produced from the action of tissue-specific enzymes on intermediates of fatty acid metabolic pathways . This process gives rise to related hydrocarbons, alcohols, ketones, epoxides, acetates, and aldehydes .

Result of Action

The result of Blattellaquinone’s action is the attraction of male German cockroaches to the females . This leads to successful mating and reproduction, ensuring the survival of the species .

Action Environment

The action of Blattellaquinoid is influenced by environmental factors. For instance, it has been observed that the compound is more effective in attracting male cockroaches in certain field conditions . Furthermore, the compound’s stability could be affected by environmental conditions such as temperature and humidity, although specific studies on this aspect are lacking.

生化分析

Biochemical Properties

Blattellaquinone plays a crucial role in biochemical reactions, particularly in the context of insect communication. It interacts with specific receptors in the antennae of male cockroaches, triggering a response that leads to attraction towards the female

Cellular Effects

The effects of Blattellaquinone on cellular processes are largely unexplored. Given its role as a pheromone, it can be inferred that it influences cell signaling pathways related to sensory perception in cockroaches

Molecular Mechanism

The molecular mechanism of Blattellaquinone’s action involves its binding to specific receptors in the antennae of male cockroaches This binding triggers a signal transduction pathway that results in the attraction behavior observed in these insects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Blattellaquinone have been observed to be dose-dependent . Over time, the compound’s effectiveness in attracting male cockroaches may decrease, potentially due to degradation or changes in the insects’ sensory perception. Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.

Dosage Effects in Animal Models

In animal models, specifically cockroaches, the effects of Blattellaquinone have been observed to vary with dosage . Lower doses may result in a threshold effect, with only a certain minimum amount of the compound needed to elicit attraction behavior. At high doses, there may be a saturation effect, with no further increase in attraction observed. Toxic or adverse effects at high doses have not been reported.

Metabolic Pathways

It is likely that the compound is synthesized within the female cockroach and then secreted

属性

IUPAC Name |

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUMZYOAWLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464047 | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849762-24-9 | |

| Record name | (3,6-Dioxo-1,4-cyclohexadien-1-yl)methyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849762-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Blattellaquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44AK4849M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does blattellaquinone interact with its target and what are the downstream effects?

A1: Blattellaquinone acts on the antennae of male German cockroaches. [] While the exact mechanism remains unclear, research suggests that specialized odorant receptors on the antennae bind to blattellaquinone. [] This binding triggers a neuronal response, ultimately leading to male attraction and mating behaviors. []

Q2: What is the structural characterization of blattellaquinone?

A2: * Molecular Formula: C12H18O4 []* Molecular Weight: 226.27 g/mol []* Spectroscopic Data: Researchers have used techniques like NMR and IR spectroscopy to confirm the structure of blattellaquinone. [, ]

Q3: How stable is blattellaquinone and what are the implications for its application?

A3: Blattellaquinone is known for its thermal instability, which initially posed a challenge in its isolation and characterization. [] This instability could impact its application as a long-lasting attractant in traps. [] Research into stabilizing the compound or developing more stable analogs is crucial for practical pest control applications. []

Q4: Can you elaborate on the structure-activity relationship (SAR) of blattellaquinone?

A4: Research focusing on modifying the quinone ring, the aliphatic terminal, and the ester group of blattellaquinone is underway. [] These modifications aim to understand the impact of structural changes on the compound's activity, potency, and selectivity as an attractant. [, ] This information is crucial for designing more effective and targeted cockroach control strategies.

Q5: What analytical methods are used to characterize and quantify blattellaquinone?

A5: Researchers utilize a combination of techniques for analyzing blattellaquinone:* Gas Chromatography: Coupled with electroantennographic detection, it was instrumental in the initial isolation and characterization of the pheromone. []* Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, aiding in structural identification. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and confirm its identity. []

Q6: Are there any known toxicological concerns associated with blattellaquinone?

A6: One study demonstrated that blattellaquinone exhibits cytotoxicity in human lung adenocarcinoma cells, comparable to 1,4-Benzoquinone, a known toxic compound. [] The study highlighted its ability to deplete cellular glutathione and form adducts. [] Further research is needed to fully assess the safety profile of blattellaquinone, especially before its widespread use as a cockroach attractant.

Q7: What are the potential environmental impacts of using blattellaquinone for pest control?

A7: While blattellaquinone offers a potentially more environmentally friendly approach compared to broad-spectrum insecticides, its environmental impact requires thorough investigation. [] Research should focus on its degradation pathways, potential effects on non-target organisms, and strategies for mitigating any negative ecological consequences.

Q8: What are the future directions in blattellaquinone research?

A8: Future research should focus on:* Developing stable formulations: Overcoming the instability of blattellaquinone is crucial for its practical use in traps and other pest control tools. [, ]* Understanding the molecular mechanism of action: Identifying the specific receptors and signaling pathways involved in blattellaquinone recognition could lead to highly targeted control strategies. []* Evaluating long-term ecological effects: Assessing the potential impact on non-target organisms and the environment is crucial for responsible pest management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。